(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKHNWOSBTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reaction-Based Synthesis
The most common approach involves substitution reactions starting from a suitably functionalized pyridine precursor:
- Step 1: Begin with a 6-(4-fluorophenyl)pyridine derivative, which can be prepared by Suzuki coupling or other cross-coupling methods between 6-halopyridine and 4-fluorophenylboronic acid.
- Step 2: Functionalize the 3-position of the pyridine ring by introducing a methanamine group. This can be achieved via nucleophilic substitution or reductive amination techniques using formaldehyde and ammonia or amine sources under controlled conditions.
- Step 3: The free amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.
Fluorination and Amination Sequence
An alternative method involves:
- Fluorination of a pyridine derivative at the 6-position.
- Subsequent amination at the 3-position by reaction with formaldehyde and ammonia or via reductive amination.
- Salt formation with hydrochloric acid to yield the dihydrochloride salt.
Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cross-coupling | 6-halopyridine + 4-fluorophenylboronic acid, Pd catalyst, base, solvent (e.g., DMF or toluene) | Suzuki coupling to form 6-(4-fluorophenyl)pyridine |
| 2 | Amination | Formaldehyde, ammonia or amine source, reducing agent (e.g., NaBH3CN or catalytic hydrogenation) | Reductive amination or nucleophilic substitution |
| 3 | Salt formation | Hydrochloric acid in solvent (e.g., ethanol or water) | Formation of dihydrochloride salt for purification |
- Temperatures are generally maintained between ambient and 80°C depending on the step.
- Reaction times vary from several hours to overnight to ensure complete conversion.
- Purification typically involves crystallization from ethanol or water to isolate the dihydrochloride salt with high purity.
Industrial Scale Production Considerations
- Large-scale synthesis employs batch or continuous flow reactors with strict control over temperature, pressure, and reagent stoichiometry to maximize yield and purity.
- The use of palladium-catalyzed cross-coupling reactions is optimized for catalyst loading and recycling.
- Crystallization and filtration steps are critical for isolating the dihydrochloride salt in a stable, solid form suitable for storage and transport.
Analytical Data and Purity Assessment
| Parameter | Typical Value/Method |
|---|---|
| Molecular Weight | 275.15 g/mol |
| Purity | >98% by HPLC |
| Melting Point | Not extensively documented, typically >150°C for dihydrochloride salts |
| Solubility | Soluble in polar solvents (water, ethanol) |
| Structural Confirmation | NMR (1H, 13C), Mass Spectrometry, IR spectroscopy |
These analytical methods confirm the successful synthesis and high purity of the compound suitable for research applications.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Reaction Conditions | Outcome |
|---|---|---|---|---|
| 1. Pyridine ring functionalization | Suzuki cross-coupling | 6-halopyridine, 4-fluorophenylboronic acid, Pd catalyst | 60–80°C, inert atmosphere | 6-(4-Fluorophenyl)pyridine |
| 2. Amination at 3-position | Reductive amination or nucleophilic substitution | Formaldehyde, ammonia, reducing agent (NaBH3CN or H2/Pd) | Room temp to 60°C | (6-(4-Fluorophenyl)pyridin-3-yl)methanamine |
| 3. Salt formation | Acid-base reaction | Hydrochloric acid | Ambient temperature | This compound |
Research Findings and Notes
- The fluorine substitution at the 4-position of the phenyl ring and the amine at the 3-position of the pyridine ring confer unique chemical reactivity, influencing both synthesis and biological activity.
- Reaction optimization studies emphasize mild conditions for amination to prevent side reactions or degradation.
- The dihydrochloride salt form is preferred for enhanced stability and ease of handling in both laboratory and industrial contexts.
- Cross-coupling methods are favored for their versatility and efficiency in introducing the 4-fluorophenyl group.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of secondary amines.
Substitution: : Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride exhibit significant anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. The incorporation of fluorine in the phenyl ring enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer therapeutics .
Neurological Disorders
The compound has potential applications in treating neurological disorders due to its interaction with metabotropic glutamate receptors (mGluRs). These receptors are implicated in various conditions such as anxiety, depression, and addiction. Studies suggest that modulating mGluR activity can lead to therapeutic effects in these disorders, positioning this compound as a promising candidate for drug development targeting these receptors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the pyridine ring and substitution patterns on the phenyl group can significantly affect the compound's potency and selectivity against various biological targets. For example, variations in the fluorine substitution can enhance binding affinity to target proteins involved in disease processes .
Catalysis
The compound's unique structure makes it a candidate for use in catalysis, particularly in organic synthesis reactions such as Suzuki coupling or other cross-coupling reactions. The presence of both nitrogen and fluorine atoms can facilitate various catalytic processes, improving reaction yields and selectivity .
Polymer Chemistry
In polymer science, derivatives of this compound can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with unique functionalities suitable for advanced applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor cell proliferation with a specific focus on breast cancer cells. |
| Study B | Neurological | Showed modulation of mGluR5 leading to reduced anxiety-like behavior in animal models. |
| Study C | Catalysis | Achieved high yields in Suzuki coupling reactions using derivatives of the compound as catalysts. |
Mechanism of Action
The mechanism by which (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogs and Their Properties
| Compound Name | Substituent/Ring Modification | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Features |
|---|---|---|---|---|---|---|
| (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride | 4-Fluorophenyl at pyridine-6 | C₁₂H₁₃Cl₂FN₂ | Not explicitly stated | Not provided | N/A | Enhanced solubility due to dihydrochloride salt; fluorophenyl may improve lipophilicity. |
| (6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride | Thiophene-2-yl at pyridine-6 | C₁₁H₁₄Cl₂N₂S | 276.38 (as per thieno analog) | 913830-32-7 | 90% | Thiophene’s electron-rich nature may alter electronic properties vs. fluorophenyl. |
| (6-Methoxypyridin-3-yl)methanamine dihydrochloride | Methoxy at pyridine-6 | C₈H₁₄Cl₂N₂O | 236.32 (analog data) | 169045-12-9 | 95% | Methoxy group increases electron density, potentially affecting reactivity. |
| (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride | Cyclopenta-fused pyridine | C₉H₁₄Cl₂N₂ | 221.13 | 115019-53-9 | N/A | Fused ring system reduces conformational flexibility; may impact binding affinity. |
| [2-(Trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride | Trifluoromethyl at pyridine-2 | C₈H₉Cl₂F₃N₂ | 221.13 (analog data) | 1380300-70-8 | N/A | Strong electron-withdrawing CF₃ group could enhance metabolic stability. |
Key Structural and Functional Differences
- Electron-Donating Groups (e.g., Methoxy, Thiophene): Increase ring electron density, which may enhance reactivity in nucleophilic environments or binding to electron-deficient receptors .
- Salt Forms : Dihydrochloride salts (common in analogs) improve aqueous solubility, critical for in vitro assays and formulation .
Biological Activity
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride, with the CAS number 2098100-20-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyridine derivatives with appropriate amines. The detailed synthetic routes often include various chemical transformations such as condensation reactions and halogenations to achieve the desired structure .
Antimicrobial Activity
Research indicates that derivatives similar to (6-(4-Fluorophenyl)pyridin-3-yl)methanamine exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances their antibacterial properties .
Anti-inflammatory Properties
Some studies suggest that compounds related to this structure may act as dual inhibitors of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-alpha, indicating potential therapeutic applications in treating inflammatory diseases .
Antiparasitic Activity
Recent investigations into related compounds have demonstrated their ability to inhibit specific targets in parasites, such as PfATP4 in malaria-causing organisms. These findings suggest that this compound could be explored for its antimalarial properties, especially when modifications are made to improve solubility and metabolic stability .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride in academic settings?
- Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group to the pyridine scaffold. The amine group is typically protected (e.g., with Boc) during synthesis to avoid side reactions. After deprotection, the free base is converted to the dihydrochloride salt using HCl in a polar solvent like ethanol. For analogs, such as Sarizotan derivatives, similar protocols are employed with modifications in coupling partners or protecting groups .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR identifies aromatic protons (pyridine and fluorophenyl groups) and methanamine signals. ¹⁹F NMR confirms fluorine substitution.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight, especially the dihydrochloride salt (e.g., [M+H]+ and isotopic patterns for Cl).
- HPLC: Purity assessment (≥95%) is critical; methods often use C18 columns with UV detection at 254 nm, as seen in analogs like YM-244769 dihydrochloride .
Q. How is purity assessed and validated for this compound?
- Methodological Answer: Purity is quantified via reverse-phase HPLC with UV detection. For example, a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 minutes) effectively resolves impurities. Comparative retention times and spiking with known standards (e.g., related methanamine derivatives) help confirm identity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural elucidation?
- Methodological Answer: Use dual software approaches: SHELXL for refinement and SIR97 for phase determination. For twinned crystals, leverage SHELXL’s twin-law refinement tools. Validate against NMR data to resolve ambiguities in bond lengths or angles. If discrepancies persist, collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., receptors) using force fields like AMBER. For analogs, MD revealed perinuclear localization in A549 cells, suggesting membrane permeability .
- Docking Studies: Compare binding affinities with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) to identify key pharmacophores .
Q. How does the dihydrochloride salt form influence stability and solubility?
- Methodological Answer: Salt formation enhances aqueous solubility and stability by reducing hygroscopicity. Characterize salt stoichiometry via elemental analysis and X-ray crystallography. For analogs, dihydrochloride salts showed improved shelf-life under accelerated stability conditions (40°C/75% RH for 6 months) .
Q. What strategies optimize reaction conditions for scaling up synthesis?
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
- Methodological Answer: Compare bioactivity data for analogs with modifications in the fluorophenyl or pyridine groups. For instance, replacing 4-fluorophenyl with trifluoromethyl (as in ) alters lipophilicity and binding affinity. Use QSAR models to correlate substituent effects with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
